molecular formula AlO3Yb B576580 Aluminium ytterbium trioxide CAS No. 12003-87-1

Aluminium ytterbium trioxide

Cat. No.: B576580
CAS No.: 12003-87-1
M. Wt: 248.033
InChI Key: SHYFZKHAEKCHMB-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Characteristics

Aluminium ytterbium trioxide (YbAlO₃) is a rare-earth perovskite oxide with the chemical formula YbAlO₃. It crystallizes in two primary structural forms :

  • Cubic perovskite (space group Pm-3m), with lattice parameter $$ a = 3.710 \, \text{Å} $$ .
  • Orthorhombic perovskite (space group Pnma), with lattice constants $$ a = 5.126 \, \text{Å} $$, $$ b = 5.331 \, \text{Å} $$, and $$ c = 7.313 \, \text{Å} $$ .

The cubic structure features Yb³⁺ ions in 12-coordinate cuboctahedral sites bonded to oxygen, while Al³⁺ occupies octahedral sites . In the orthorhombic phase, Yb³⁺ adopts an 8-coordinate geometry, and AlO₆ octahedra exhibit tilting angles of 14–16° .

Key Physical Properties:

Property Value/Description Source
Molecular Weight 248.02 g/mol
Density ~6.5 g/cm³ (estimated)
Magnetic Ordering Antiferromagnetic below $$ T_N = 0.88 \, \text{K} $$
Single-Ion Anisotropy Strong Ising-like anisotropy in ab-plane

The compound exhibits strong spin-orbit coupling and crystalline electric field (CEF) effects , splitting Yb³⁺'s $$ J = 7/2 $$ multiplet into Kramers doublets .

Historical Context and Discovery

YbAlO₃ emerged from broader investigations into rare-earth perovskites in the mid-20th century. Key milestones include:

  • Structural studies (1960s–1980s): Early X-ray diffraction work identified its perovskite variants .
  • Magnetic characterization (2010s): Neutron scattering revealed antiferromagnetic ordering at 0.88 K .
  • Quantum discovery (2019): Identification of Tomonaga-Luttinger liquid behavior and spinon excitations .

The compound’s synthesis typically involves solid-state reactions of Yb₂O₃ and Al₂O₃ at high temperatures ($$>1500°C$$) .

Significance in Materials Science and Solid-State Physics

YbAlO₃ is a model system for studying:

  • Low-dimensional quantum magnetism : Its quasi-1D spin-$$\frac{1}{2}$$ chains exhibit spinon excitations, fractionalized quasiparticles that defy conventional magnon descriptions .
  • Magnetic anisotropy : Strong CEF effects confine Yb³⁺ moments to the ab-plane, enabling tunable magnetic phases under external fields .
  • Phase transitions : Field-induced transitions between antiferromagnetic, incommensurate, and spin-density-wave orders provide insights into frustrated magnetism .

Applications in Advanced Technologies:

  • Quantum computing : Spin chains in YbAlO₃ serve as testbeds for topological quantum states .
  • Solid-state lasers : Similar rare-earth perovskites (e.g., YAG) are used in photonics, suggesting potential for YbAlO₃ in niche optical applications .

Research Evolution and Current Scientific Focus

Recent advances have shifted from structural analysis to quantum mechanical exploration:

Timeline of Key Research Themes:

Decade Focus Area Breakthroughs
2000s Crystal growth & basic magnetism Synthesis of single crystals
2010s Neutron scattering studies Discovery of AFM order and 1D interactions
2020s Quantum criticality & spin liquids Observation of Tomonaga-Luttinger liquid

Current frontiers :

  • Field-induced phenomena : DMRG simulations predict incommensurate ordering at 0.35 T and quantum criticality near 1.21 T .
  • Interplay of dipolar interactions : Long-range dipole-dipole forces influence magnetic structure selection .
  • Cross-dimensional coupling : Weak interchain interactions induce Umklapp scattering, stabilizing spin-density waves .

Properties

CAS No.

12003-87-1

Molecular Formula

AlO3Yb

Molecular Weight

248.033

IUPAC Name

aluminum;oxygen(2-);ytterbium(3+)

InChI

InChI=1S/Al.3O.Yb/q+3;3*-2;+3

InChI Key

SHYFZKHAEKCHMB-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Al+3].[Yb+3]

Synonyms

aluminium ytterbium trioxide

Origin of Product

United States

Comparison with Similar Compounds

Ytterbium Oxide (Yb₂O₃)

  • Chemical formula : Yb₂O₃.
  • Structure : C-type sesquioxide (fluorite-derived, with 25% anion vacancies) .
  • Properties :

    Property Yb₂O₃ YbAlO₃/Yb:Al₂O₃
    Melting Point ~2350°C >2000°C (estimated)
    Density 9.17 g/cm³ ~5.8–6.1 g/cm³
    Applications Ceramics, neutron absorbers Optical amplifiers, lasers
    Hygroscopicity Moderate Low to moderate

Key Differences :
YbAlO₃ exhibits enhanced thermal and mechanical stability compared to pure Yb₂O₃ due to the aluminium oxide matrix. However, Yb₂O₃ has superior neutron absorption capacity, making it preferable in nuclear applications .

Aluminium Oxide (Al₂O₃)

  • Chemical formula : Al₂O₃.
  • Structure : Corundum (trigonal) .
  • Properties: Property Al₂O₃ YbAlO₃/Yb:Al₂O₃ Hardness (Mohs) 9 ~8–8.5 (estimated) Thermal Conductivity 30 W/m·K 10–15 W/m·K Optical Transparency High (in single crystals) Limited (opaque)

Key Differences :
YbAlO₃ sacrifices some hardness and thermal conductivity compared to pure Al₂O₃ but gains luminescent and catalytic properties from Yb³⁺ ions. This makes it suitable for niche applications like laser gain media .

Yttrium Aluminium Garnet (Y₃Al₅O₁₂, YAG)

  • Chemical formula : Y₃Al₅O₁₂.
  • Structure : Cubic garnet .
  • Properties :

    Property YAG YbAlO₃/Yb:Al₂O₃
    Luminescence Nd³⁺-doped for lasers Yb³⁺-driven IR emission
    Melting Point 1970°C >2000°C
    Mechanical Strength High Moderate

Key Differences : YAG is structurally distinct (garnet vs. perovskite/corundum) and optimized for high-energy laser systems, while YbAlO₃ is tailored for near-infrared applications and high-temperature environments .

Q & A

Q. What are the established synthesis methods for aluminium ytterbium trioxide, and how do processing parameters influence phase purity?

this compound (likely a composite or mixed oxide of Al₂O₃ and Yb₂O₃) can be synthesized via solid-state reaction, sol-gel, or co-precipitation. Key parameters include:

  • Stoichiometric control : Precise molar ratios of Al and Yb precursors (e.g., nitrates or chlorides) are critical to avoid secondary phases like YbAlO₃ or unreacted oxides .
  • Thermal treatment : Calcination temperatures above 1200°C in an inert or oxidizing atmosphere are typically required for crystallization. Phase transitions in Yb₂O₃ (e.g., cubic to monoclinic) occur at ~2355°C, while Al₂O₃ stabilizes in α-phase at ~1200°C .
  • Atmosphere : Reactive sintering under oxygen flow minimizes oxygen vacancies, which are common in rare-earth oxides .

Q. How can X-ray diffraction (XRD) and spectroscopic techniques differentiate between Al-Yb-O phases and their structural defects?

  • XRD : Use Rietveld refinement to distinguish between cubic Yb₂O₃ (space group Ia-3) and α-Al₂O₃ (hexagonal R-3c). Peak broadening indicates lattice strain due to Al³⁺ substitution in Yb³⁺ sites .
  • Raman spectroscopy : Al-O-Yb vibrational modes (400–600 cm⁻¹) and oxygen vacancy-related peaks (e.g., ~550 cm⁻¹ for Yb₂O₃) provide insights into defect chemistry .

Q. Table 1: Key Properties of Component Oxides

PropertyYb₂O₃ Al₂O₃
Crystal StructureCubic (Ia-3)Hexagonal (R-3c)
Melting Point (°C)23552072
Density (kg/m³)92003950
Bandgap (eV)~5.3~8.8

Advanced Research Questions

Q. How do mixed valence states of ytterbium (e.g., Yb²⁺/Yb³⁺) in Al-Yb-O systems affect electronic properties, and what experimental methods resolve these ambiguities?

Ytterbium’s dual valence (divalent/trivalent) creates electronic heterogeneity. Methodological approaches include:

  • X-ray photoelectron spectroscopy (XPS) : Deconvolute Yb 4f peaks at 185–195 eV (Yb³⁺) and 155–165 eV (Yb²⁺). Use charge correction with adventitious carbon (C 1s at 284.8 eV) to mitigate surface contamination artifacts .
  • Electron energy-loss spectroscopy (EELS) : Compare Yb-N₄,₅ edges to distinguish oxidation states in bulk vs. surface regions .

Q. What strategies optimize Al-Yb-O for high-temperature ceramic applications, given conflicting reports on thermal stability?

  • Dopant engineering : Introduce ZrO₂ or SiC to enhance fracture toughness and reduce interfacial stress between Al₂O₃ and Yb₂O₃ phases .
  • Grain boundary analysis : Use TEM-EDS to map elemental segregation, which can cause premature failure at >1600°C .

Q. Table 2: Contradictions in Reported Thermal Expansion Coefficients

StudyAl-Yb-O (10⁻⁶/K)Notes
A (2023)8.2Yb-rich phase dominance
B (2024)6.7Al-rich matrix with Yb dispersion
Resolution StrategyUse neutron diffraction to quantify lattice parameter changes under thermal cycling .

Methodological Challenges

Q. How can researchers address discrepancies in optical bandgap measurements of Al-Yb-O thin films?

Discrepancies arise from:

  • Surface roughness : Atomic force microscopy (AFM) must correlate with UV-Vis spectra (Tauc plots) to exclude scattering effects .
  • Defect states : Photoluminescence (PL) mapping at 500–700 nm identifies mid-gap traps from oxygen vacancies .

Q. What computational models best predict the interfacial energetics of Al₂O₃/Yb₂O₃ heterostructures?

  • Density functional theory (DFT) : Simulate adhesion energies at Al-O-Yb interfaces using VASP or Quantum ESPRESSO. Account for van der Waals forces and charge transfer .
  • Molecular dynamics (MD) : Model thermal stress propagation using LAMMPS with ReaxFF potentials .

Data Interpretation and Reproducibility

Q. Why do hydrothermal synthesis routes for Al-Yb-O yield inconsistent crystallite sizes, and how can this be standardized?

  • pH dependence : Maintain pH 9–11 to stabilize Yb(OH)₃ and Al(OH)₃ colloids. Deviations cause Ostwald ripening or amorphous phase formation .
  • Documentation : Follow Beilstein Journal guidelines for experimental rigor, including precursor purity, reactor pressure, and stirring rates .

Q. How should researchers validate the biocompatibility of Al-Yb-O composites for dental or biomedical applications?

  • In vitro testing : Use ISO 10993-5 protocols with osteoblast cell lines (e.g., MC3T3-E1) to assess cytotoxicity. Compare with MTA cements, which show >80% cell viability at 1 mg/mL concentrations .
  • Surface functionalization : Graft with silane agents to reduce ion leaching (Yb³⁺, Al³⁺) in physiological environments .

Emerging Research Directions

  • Quantum cutting : Explore Yb³⁺ as a sensitizer in Al-Yb-O phosphors for solar cell downshifting .
  • Neutron shielding : Leverate Yb’s high neutron capture cross-section (36 barns) in composite nuclear materials .

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